

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromophenol

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Compound of Interest

Compound Name: *5-Bromo-2-nitrophenol*

Cat. No.: *B022722*

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Introduction

2-Amino-5-bromophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2][3]} Its structure, which includes amino, hydroxyl, and bromine functional groups, provides a versatile scaffold for the development of more complex molecules.^{[3][4]} This document provides detailed protocols for the synthesis of 2-amino-5-bromophenol via the reduction of **5-bromo-2-nitrophenol**, focusing on a chemical reduction method and a proposed catalytic hydrogenation protocol.

Chemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight	Appearance
5-Bromo-2-nitrophenol	27684-84-0	C ₆ H ₄ BrNO ₃	218.01 g/mol	Yellow crystalline solid
2-Amino-5-bromophenol	38191-34-3	C ₆ H ₆ BrNO	188.02 g/mol	White to light yellow solid

Experimental Protocols

Two primary methods for the reduction of **5-bromo-2-nitrophenol** are presented: a chemical reduction using sodium bisulfite and a catalytic hydrogenation approach using palladium on

carbon (Pd/C).

Protocol 1: Chemical Reduction using Sodium Bisulfite

This protocol is based on a well-documented procedure for the synthesis of 2-amino-5-bromophenol.[1][5][6]

Materials:

- **5-bromo-2-nitrophenol**
- 0.5% aqueous sodium hydroxide (NaOH) solution
- Sodium bisulfite (NaHSO₃), 85% purity
- Dilute hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Ether/hexane for recrystallization

Procedure:

- In a suitable reaction vessel, dissolve **5-bromo-2-nitrophenol** (0.292 g, 1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[1][5][6]
- To this solution, add sodium bisulfite (2.00 g, 85% pure, 9.76 mmol) and stir the reaction mixture at room temperature for 15 minutes.[1][5][6]
- Upon completion of the reaction, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.[1][5]
- Extract the product with diethyl ether (3 x 40 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.[1][5]
- Concentrate the organic phase under reduced pressure to obtain the crude product.[1][5]

- Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[1][5]

Data Summary:

Parameter	Value	Reference
Starting Material	5-bromo-2-nitrophenol (0.292 g, 1.34 mmol)	[1][5]
Reducing Agent	Sodium bisulfite (2.00 g, 85% pure, 9.76 mmol)	[1][5]
Solvent	0.5% aqueous NaOH (30 mL)	[1][5]
Reaction Time	15 minutes	[1][5]
Yield	60% (0.151 g, 0.80 mmol)	[1][5]
Melting Point	125-127 °C (decomposition)	[1][5]

Protocol 2: Catalytic Hydrogenation (Proposed)

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups.[7] Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[7] While a specific protocol for **5-bromo-2-nitrophenol** is not extensively detailed in the provided literature, the following procedure is proposed based on general methods for nitrophenol reduction.[8][9][10][11]

Materials:

- **5-bromo-2-nitrophenol**
- Methanol
- 10% Palladium on carbon (Pd/C) catalyst
- Sodium borohydride (NaBH₄) or Hydrogen gas (H₂)
- Filter agent (e.g., Celite)

- Ethyl acetate
- Brine

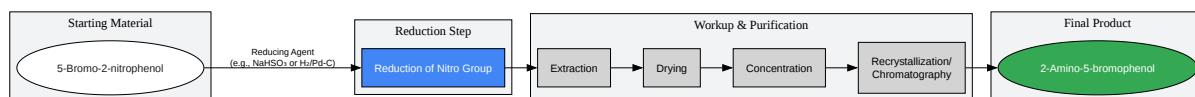
Procedure:

- Dissolve **5-bromo-2-nitrophenol** in methanol in a flask.
- Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
- Method A (Using Sodium Borohydride): Cool the mixture in an ice bath and slowly add a solution of sodium borohydride in methanol. Monitor the reaction by TLC or LC-MS.
- Method B (Using Hydrogen Gas): Place the reaction vessel in a Parr shaker or a similar hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 30-60 psi) and shake at room temperature.^[9]
- After the reaction is complete (as indicated by TLC, LC-MS, or cessation of hydrogen uptake), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Rinse the filter pad with methanol.
- Combine the filtrates and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Note: The choice of reducing agent (NaBH₄ vs. H₂) may influence the reaction conditions and outcomes. Optimization of catalyst loading, solvent, temperature, and pressure may be necessary to achieve high yields and purity.

Experimental Workflow Diagram

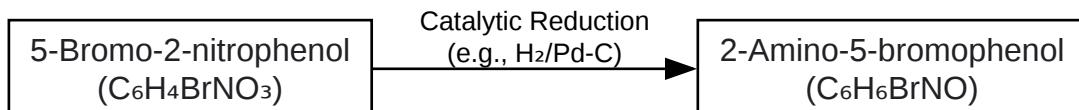
The following diagram illustrates the general workflow for the synthesis of 2-amino-5-bromophenol from **5-bromo-2-nitrophenol**.

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Caption: General workflow for the synthesis of 2-amino-5-bromophenol.

Reaction Pathway

The chemical transformation from **5-bromo-2-nitrophenol** to 2-amino-5-bromophenol is a reduction of the nitro group to an amino group.

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Caption: Reaction scheme for the reduction of **5-bromo-2-nitrophenol**.

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